molecular formula C23H46O4S B11116706 3-(Decylsulfonyl)propyl decanoate

3-(Decylsulfonyl)propyl decanoate

Cat. No.: B11116706
M. Wt: 418.7 g/mol
InChI Key: IDGRBCYTFGDTAL-UHFFFAOYSA-N
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Description

3-(Decylsulfonyl)propyl decanoate is an organosulfur compound characterized by a decanoate ester group linked to a propyl chain bearing a decylsulfonyl substituent. Its molecular structure includes:

  • Decanoate moiety: A 10-carbon fatty acid ester (C10H19O2).
  • Sulfonyl group: A decylsulfonyl (-SO2C10H21) substituent at the third carbon of the propyl chain.

Properties

Molecular Formula

C23H46O4S

Molecular Weight

418.7 g/mol

IUPAC Name

3-decylsulfonylpropyl decanoate

InChI

InChI=1S/C23H46O4S/c1-3-5-7-9-11-13-15-17-21-28(25,26)22-18-20-27-23(24)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

IDGRBCYTFGDTAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCOC(=O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfonyl)propyl decanoate typically involves the esterification of decanoic acid with 3-(decylsulfonyl)propanol. The reaction can be catalyzed by an acid catalyst such as concentrated sulfuric acid. The general reaction scheme is as follows:

Decanoic acid+3-(Decylsulfonyl)propanolH2SO43-(Decylsulfonyl)propyl decanoate+H2O\text{Decanoic acid} + \text{3-(Decylsulfonyl)propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Decanoic acid+3-(Decylsulfonyl)propanolH2​SO4​​3-(Decylsulfonyl)propyl decanoate+H2​O

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in a continuous reactor where decanoic acid and 3-(decylsulfonyl)propanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfonyl)propyl decanoate: can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield decanoic acid and 3-(decylsulfonyl)propanol.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Decanoic acid and 3-(decylsulfonyl)propanol.

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols.

Scientific Research Applications

3-(Decylsulfonyl)propyl decanoate: has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavorings, and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Decylsulfonyl)propyl decanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 3-(decylsulfonyl)propanol, which can then interact with various enzymes and receptors in biological systems. The sulfonyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Core Structure Functional Groups Key Applications
3-(Decylsulfonyl)propyl decanoate Propyl linker with decylsulfonyl group Decanoate ester, sulfonyl group Hypothesized: surfactants, material science
Fluphenazine decanoate Phenothiazine + propyl-piperazine Decanoate ester, trifluoromethyl phenothiazine Long-acting antipsychotic injection
Flupentixol decanoate Thioxanthene + propyl-piperazine Decanoate ester, trifluoromethyl thioxanthene Depot antipsychotic formulations
Zuclopenthixol decanoate Thioxanthene + propyl-piperazine Decanoate ester, chloro-thioxanthene Veterinary tranquilizers, antipsychotics

Key Observations:

  • Ester Stability: Decanoate esters in antipsychotics (e.g., fluphenazine decanoate) exhibit prolonged hydrolysis resistance, enabling sustained drug release . The sulfonyl group in this compound may enhance hydrophilicity, altering hydrolysis kinetics.
  • Solubility: Antipsychotic decanoates are lipophilic, favoring oil-based formulations .
  • Molecular Weight: Antipsychotic decanoates (e.g., fluphenazine decanoate: MW 580.73 g/mol ) are heavier due to aromatic cores. This compound likely has a lower MW (~400–450 g/mol), impacting diffusion and bioavailability.

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